molecular formula C17H18ClN3O4S B2402662 1-[(2-Methoxy-5-methylphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate CAS No. 1090802-36-0

1-[(2-Methoxy-5-methylphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

Cat. No.: B2402662
CAS No.: 1090802-36-0
M. Wt: 395.86
InChI Key: FSFNISFOCVVCRD-UHFFFAOYSA-N
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Description

1-[(2-Methoxy-5-methylphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group and a methylsulfanyl group, as well as a carbamoyl ethyl ester linked to a methoxy-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methoxy-5-methylphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the chloro and methylsulfanyl groups, and the coupling of the carbamoyl ethyl ester with the methoxy-methylphenyl group. Common synthetic methods include nucleophilic aromatic substitution, esterification, and carbamoylation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility. Additionally, purification methods like crystallization, distillation, and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methoxy-5-methylphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-[(2-Methoxy-5-methylphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2-Methoxy-5-methylphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to bind to active sites or allosteric sites, thereby influencing the activity of the target molecules. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Comparison

Compared to similar compounds, 1-[(2-Methoxy-5-methylphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both a carbamoyl ethyl ester and a methoxy-methylphenyl group. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

[1-(2-methoxy-5-methylanilino)-1-oxopropan-2-yl] 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c1-9-5-6-13(24-3)12(7-9)20-15(22)10(2)25-16(23)14-11(18)8-19-17(21-14)26-4/h5-8,10H,1-4H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFNISFOCVVCRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(C)OC(=O)C2=NC(=NC=C2Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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